molecular formula C10H7F2N3O B11803613 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one CAS No. 1416439-11-6

4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one

Cat. No.: B11803613
CAS No.: 1416439-11-6
M. Wt: 223.18 g/mol
InChI Key: LEJLZCSPPNWCAC-UHFFFAOYSA-N
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Description

4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one typically involves the reaction of 3,4-difluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a condensation reaction between 3,4-difluoroaniline and a pyrimidine derivative in the presence of a catalyst such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The compound’s antifibrotic activity, for example, is linked to its ability to inhibit collagen production and reduce fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Its dual fluorine substitution enhances its stability and bioactivity compared to other pyrimidine derivatives.

Properties

1416439-11-6

Molecular Formula

C10H7F2N3O

Molecular Weight

223.18 g/mol

IUPAC Name

4-amino-1-(3,4-difluorophenyl)pyrimidin-2-one

InChI

InChI=1S/C10H7F2N3O/c11-7-2-1-6(5-8(7)12)15-4-3-9(13)14-10(15)16/h1-5H,(H2,13,14,16)

InChI Key

LEJLZCSPPNWCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=NC2=O)N)F)F

Origin of Product

United States

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